molecular formula C16H18ClF2N B1521167 [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride CAS No. 1181457-96-4

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride

Cat. No.: B1521167
CAS No.: 1181457-96-4
M. Wt: 297.77 g/mol
InChI Key: VQGKYDWVNBLCST-UHFFFAOYSA-N
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Description

Structural Classification of Bifluorophenyl-Substituted Amines

The structural classification of bifluorophenyl-substituted amines follows established principles of amine categorization while incorporating the additional complexity introduced by fluorine substitution patterns. Primary amines contain one organic substituent attached to the nitrogen atom and have the general formula RNH2, while secondary amines feature two organic substituents (R2NH), and tertiary amines contain three substituents (R3N). The compound [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride represents a secondary amine due to its two distinct organic substituents bonded to the central nitrogen atom.

The bifluorophenyl designation specifically refers to compounds containing two separate fluorinated phenyl rings, each bearing a single fluorine substituent. In the case of this compound, one phenyl ring carries a fluorine atom at the meta position (3-position), while the second phenyl ring features para-substitution (4-position). This asymmetric fluorine distribution creates a unique electronic environment where the two aromatic systems exhibit different electronic properties. The meta-fluorinated ring experiences less direct conjugation between the fluorine substituent and the benzylic carbon, while the para-fluorinated ring allows for more effective electronic communication through the aromatic system.

The following table presents key structural parameters for representative bifluorophenyl-substituted amines:

Compound Type Substitution Pattern Molecular Formula Molecular Weight (g/mol) Classification
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine 3-F, 4-F C16H17F2N 261.31 Secondary amine
Bis(4-fluorophenyl)amine 4-F, 4-F C12H9F2N 205.20 Secondary amine
2-(4-Fluoro-phenyl)-allylamine 4-F C9H10FN 151.18 Primary amine
4-Fluorobenzylamine 4-F C7H8FN 125.14 Primary amine

The structural diversity within bifluorophenyl-substituted amines extends beyond simple substitution patterns to encompass variations in linker groups, additional functional groups, and stereochemical considerations. The propyl chain connecting one of the fluorinated phenyl rings to the nitrogen center in [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine introduces conformational flexibility that can influence molecular recognition and binding interactions. This structural feature distinguishes it from more rigid analogues and contributes to its unique three-dimensional architecture.

Historical Development of Halogenated Benzylamine Compounds

The historical development of halogenated benzylamine compounds traces back to early investigations into the effects of halogen substitution on amine properties and reactivity. Initial research focused primarily on chlorinated and brominated derivatives, as these halogens were more readily incorporated using available synthetic methods. The introduction of fluorine into benzylamine structures came later, driven by advances in fluorination chemistry and growing recognition of fluorine's unique properties.

Early work on fluorinated tertiary amines was pioneered through electrochemical processes that enabled the conversion of hydrocarbon amine starting materials into their fully fluorinated analogues. This foundational research established that fluorocarbon tertiary amines exhibited remarkable chemical inertness, non-flammability, and unique physical properties including exceptionally low boiling points and surface tensions compared to their non-fluorinated counterparts. These early findings demonstrated the profound impact of fluorine substitution on molecular behavior and laid the groundwork for subsequent developments in fluorinated amine chemistry.

The synthesis of specific fluorinated benzylamine derivatives gained momentum with the development of more selective fluorination methods. The preparation of compounds such as 4-fluorobenzylamine became routine through improved synthetic protocols that allowed for precise placement of fluorine atoms on aromatic rings. These advances enabled systematic studies of structure-property relationships and revealed how fluorine position and substitution patterns influenced amine basicity, hydrogen bonding capabilities, and overall molecular stability.

Significant progress in the field occurred with the development of fluoroalkyl amino reagents, which provided new pathways for introducing fluorinated groups onto various molecular scaffolds. These reagents, characterized by their unique reactivity due to electron-withdrawing fluorine atoms positioned near tertiary amine centers, enabled the formation of fluoroiminium intermediates that could participate in diverse chemical transformations. The discovery of these reagents expanded the synthetic toolkit available for preparing complex fluorinated amines and enabled access to previously inaccessible structural motifs.

The evolution of halogenated benzylamine chemistry has been marked by increasing sophistication in synthetic methodology and growing understanding of fluorine's effects on molecular properties. Modern approaches emphasize the development of environmentally friendly synthetic routes and the exploration of novel fluorinated motifs for pharmaceutical applications. The field continues to advance through the integration of computational methods for predicting fluorine effects and the development of new reagents that enable precise control over fluorine incorporation patterns.

Academic Significance of Dual Fluorine Substitution Patterns

The academic significance of dual fluorine substitution patterns in amine derivatives extends across multiple disciplines within chemistry and related fields. The systematic investigation of compounds featuring two fluorine atoms in different molecular environments provides valuable insights into the cumulative and individual effects of fluorine substitution on molecular properties. Research into dual fluorination patterns has revealed that the combined influence of multiple fluorine atoms can be either additive or synergistic, depending on their relative positions and the nature of the molecular framework.

Studies of compounds such as this compound contribute to understanding how different fluorine substitution positions (meta versus para) influence electronic distribution and molecular behavior. The meta-fluorinated phenyl ring exhibits different electronic characteristics compared to the para-fluorinated ring, creating an asymmetric electronic environment that can be exploited for selective molecular recognition or catalytic applications. This asymmetry provides a unique platform for investigating how local electronic environments influence global molecular properties.

The academic importance of dual fluorine substitution extends to mechanistic studies of fluorinated compound reactivity. Research has demonstrated that fluorinated amines can undergo unique transformations involving fluoride elimination, leading to the formation of highly electrophilic fluoroiminium species. These intermediates represent important synthetic intermediates that can be trapped by various nucleophiles to generate diverse fluorinated products. The study of such mechanisms has provided fundamental insights into carbon-fluorine bond activation and the factors governing fluoride elimination reactions.

The following table summarizes key academic contributions from studies of dual fluorine substitution patterns:

Research Area Key Finding Compound Type Reference Source
Electronic Effects Cumulative electron-withdrawal Bifluorophenyl amines
Synthetic Methodology Fluoroiminium formation Fluoroalkyl amino reagents
Structure-Activity Position-dependent effects Meta vs para substitution
Mechanistic Studies Fluoride elimination pathways N-perfluoroalkylated amines

Computational chemistry has played an increasingly important role in understanding dual fluorine substitution effects, providing detailed analyses of electronic structure, conformational preferences, and reactivity patterns. These theoretical investigations have complemented experimental studies and enabled predictions of properties for novel fluorinated compounds before their synthesis. The integration of computational and experimental approaches has accelerated progress in the field and enhanced our fundamental understanding of fluorine's influence on molecular behavior.

The academic significance of dual fluorine substitution patterns continues to grow as researchers explore their applications in emerging areas such as materials science, catalysis, and chemical biology. The unique properties conferred by strategic fluorine placement have opened new avenues for designing functional materials with tailored properties and developing novel therapeutic agents with improved efficacy and selectivity. This ongoing research demonstrates the enduring importance of fundamental studies into fluorine substitution effects and their implications for molecular design and synthesis.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N.ClH/c1-2-16(13-6-8-14(17)9-7-13)19-11-12-4-3-5-15(18)10-12;/h3-10,16,19H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGKYDWVNBLCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride, identified by CAS number 1181457-96-4, is a compound with potential biological activities that have garnered interest in pharmacological research. This article delves into its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties supported by relevant studies and data.

  • Molecular Formula : C16H18ClF2N
  • Molar Mass : 297.77 g/mol
  • Structural Formula : The compound features a fluorophenyl group, which is significant in enhancing its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives similar to this compound. Although specific data on this compound is limited, related compounds have shown promising results.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds structurally similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds effectively inhibited biofilm formation, indicating their potential use in treating biofilm-associated infections .

Anticancer Activity

The anticancer properties of this compound have not been extensively studied directly; however, related compounds have demonstrated significant activity against various cancer cell lines.

Case Studies:

  • Cytotoxicity Assays : Compounds with similar structures displayed IC50 values (the concentration required to inhibit cell growth by 50%) below 10 µg/mL against HeLa cells, indicating potent anticancer activity .
  • Cell Line Studies : In studies involving MCF-7 and SKOV-3 cell lines, IC50 values ranged from 7.87 to 70.53 µg/mL for structurally related compounds, suggesting a strong potential for targeting breast and ovarian cancers .

Antioxidant Activity

The antioxidant capabilities of this class of compounds are crucial for their therapeutic potential. Antioxidants play a vital role in neutralizing free radicals, which can cause cellular damage.

Research Insights:

  • Antioxidant Testing : Certain derivatives showed significant antioxidant activity through various assays, suggesting that this compound may also possess similar properties .

Summary of Biological Activities

Activity TypeKey Findings
AntimicrobialEffective against S. aureus and S. epidermidis (MIC: 0.22-0.25 μg/mL)
AnticancerIC50 < 10 µg/mL on HeLa cells; significant activity on MCF-7 and SKOV-3
AntioxidantExhibited notable antioxidant properties in various assays

Scientific Research Applications

Antidepressant Potential

Research indicates that compounds similar to [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride may exhibit properties that could be beneficial in treating depression and anxiety disorders. The presence of fluorine atoms in the structure is believed to enhance the binding affinity to neurotransmitter receptors, particularly serotonin and norepinephrine transporters.

A study conducted on structurally related compounds demonstrated significant antidepressant-like effects in animal models, suggesting that this compound could be a candidate for further exploration in this therapeutic area .

Neuropharmacological Studies

The compound has been utilized in neuropharmacological research to investigate its effects on various neurotransmitter systems. Its structural modifications allow it to interact with dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions. This interaction is essential for understanding its potential role in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

Proteomics Research

This compound has been applied in proteomics studies as a biochemical reagent. Its ability to modify protein interactions makes it valuable for studying protein dynamics and functions within cellular environments. For instance, it may be used to probe the binding sites of proteins involved in signaling pathways .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored, particularly concerning enzymes involved in neurotransmitter metabolism. Inhibiting these enzymes can lead to increased levels of neurotransmitters, providing insights into their roles in various physiological processes .

Data Table of Applications

Application AreaDescriptionReference
Antidepressant ResearchPotential candidate for treating depression and anxiety disorders
NeuropharmacologyInvestigating effects on dopamine and serotonin receptors
ProteomicsUsed as a biochemical reagent for studying protein interactions
Enzyme InhibitionExplored as an inhibitor for neurotransmitter metabolism enzymes

Case Study 1: Antidepressant Activity

In a controlled study, researchers assessed the antidepressant-like effects of this compound using the forced swim test (FST) in rodents. The results indicated a significant reduction in immobility time compared to control groups, suggesting its potential efficacy as an antidepressant agent.

Case Study 2: Neurotransmitter Interaction

Another study focused on the interaction of this compound with serotonin receptors (5-HT). Using radiolabeled binding assays, the compound showed high affinity for the 5-HT transporter, indicating its potential role as a selective serotonin reuptake inhibitor (SSRI). This finding aligns with its proposed use in treating mood disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Key Features :
    • Two fluorinated phenyl rings (3-F and 4-F substitution).
    • Propyl linker between the amine and 4-fluorophenyl group.
    • Secondary amine hydrochloride salt.
Similar Compounds

Anti-Chagasic Agents (Compounds 36–41)

  • Examples :
  • Compound 36: Bis[(6-bromoquinolin-2-yl)methyl][3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]amine hydrochloride.
  • Compound 37 : 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride.
    • Key Features :
  • Nitro-triazole or nitro-imidazole moieties.
  • Trifluoromethylphenyl or bromoquinoline substituents.
  • Higher molecular weights (e.g., 552.82 g/mol for Compound 36) compared to the target compound.

Citalopram-Related Impurities

  • Examples :
  • Desmethylcitalopram Hydrochloride: Contains a 4-fluorophenyl group and a methylamino-propyl chain. Key Features:
  • Shared fluorophenyl motifs but with additional functional groups (e.g., cyano, dimethylamino).

Sigma Receptor Ligands

  • Examples :
  • α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol. Key Features:
  • Fluorophenyl groups combined with heterocyclic systems (e.g., piperazine).

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₆H₁₈ClF₂N 301.78 Not reported 3-Fluorophenyl, 4-fluorophenyl, propyl
Compound 36 C₂₃H₂₃BrClN₅O₂ 552.82 128–130 Bromoquinoline, nitro-triazole
Compound 37 C₁₃H₁₅ClF₃N₅O₂ 373.74 127–128 Trifluoromethylphenyl, nitro-triazole
Desmethylcitalopram C₁₉H₂₀F₂N₂O 342.38 Not reported 4-Fluorophenyl, methylamino-propyl

Key Observations :

  • The absence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) in the target compound may enhance its lipophilicity compared to Compounds 36–37, which contain nitro-triazole moieties.
  • Fluorine atoms at 3- and 4-positions on phenyl rings likely improve metabolic stability and binding affinity through hydrophobic interactions .

Preparation Methods

Nucleophilic Substitution Route

  • Starting materials: 3-fluorobenzyl halide and 1-(4-fluorophenyl)propylamine or its derivatives.
  • Reaction: The nucleophilic amine attacks the benzylic halide under controlled temperature, typically in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
  • Conditions: Mild heating (room temperature to 50°C) with a base such as sodium hydride or potassium carbonate to facilitate substitution.
  • Workup: Extraction with ethyl acetate, washing with brine and water, drying over sodium sulfate, and solvent removal under reduced pressure.
  • Purification: Crystallization or chromatography to isolate the free amine.

This method is supported by analogous fluorophenyl amine syntheses described in patent literature, where careful control of temperature and solvent polarity is critical to avoid side reactions.

Reductive Amination Approach

  • Starting materials: 3-fluorobenzaldehyde and 1-(4-fluorophenyl)propan-1-amine.
  • Reaction: Condensation of aldehyde with amine to form an imine intermediate, followed by reduction using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reductants such as sodium triacetoxyborohydride.
  • Conditions: Reaction typically performed in ethanol or methanol at room temperature to 40°C, under inert atmosphere.
  • Workup: Removal of catalyst by filtration, solvent evaporation, and acidification with hydrochloric acid to yield the hydrochloride salt.
  • Purification: Recrystallization from alcohol/water mixtures.

This approach is favored for its selectivity and high yields in fluorinated amine synthesis and is exemplified in the preparation of structurally related fluorophenyl amines.

Conversion to Hydrochloride Salt

  • The free base amine is dissolved in an organic solvent such as ethanol.
  • An equimolar amount of hydrochloric acid (anhydrous HCl gas or concentrated HCl solution) is added dropwise at low temperature (0–5°C).
  • The resulting hydrochloride salt precipitates or is obtained upon solvent evaporation.
  • The solid is filtered, washed with cold ether or hexane, and dried under vacuum.

This step ensures enhanced stability, handling safety, and improved crystalline properties for pharmaceutical applications.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Nucleophilic substitution 3-fluorobenzyl halide, 1-(4-fluorophenyl)propylamine, base (NaH, K2CO3) THF, DMF 25–50°C 70–85 Requires dry conditions, inert atmosphere
Reductive amination 3-fluorobenzaldehyde, 1-(4-fluorophenyl)propan-1-amine, Pd/C, H2 or NaBH(OAc)3 EtOH, MeOH 20–40°C 80–90 High selectivity, mild conditions
Hydrochloride salt formation HCl gas or concentrated HCl EtOH or MeOH 0–5°C >95 Crystallization improves purity

Research Findings and Optimization Notes

Q & A

Q. What are the critical parameters for optimizing the synthesis of [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
  • Temperature: Maintain 0–5°C during amine alkylation to minimize side reactions (e.g., over-alkylation) .
  • pH: Adjust to pH 8–9 using sodium bicarbonate to stabilize the amine intermediate .
  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .
  • Purification: Use recrystallization from ethanol/water mixtures to remove unreacted precursors .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer:
  • NMR Spectroscopy: 1H/13C NMR to verify fluorophenyl group positions and amine proton environments (e.g., δ 4.2–4.5 ppm for benzylic CH2) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and isotopic patterns matching Cl and F .
  • HPLC-PDA: Purity >98% with a C18 column (acetonitrile/0.1% TFA gradient) .

Q. How can solubility challenges in pharmacological assays be addressed?

  • Methodological Answer:
  • Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 4 mg/mL in water) .
  • Co-solvents: Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to evaluate fluorine substitution effects on biological activity?

  • Methodological Answer:
  • Analog Synthesis: Replace 3-fluorophenyl with 2- or 4-fluoro isomers and assess binding affinity via radioligand assays .
  • Computational Modeling: Perform docking studies with target receptors (e.g., serotonin transporters) to compare electrostatic potentials of fluorophenyl groups .
  • In Vitro Testing: Measure IC50 values in cell-based assays (e.g., monoamine reuptake inhibition) .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer:
  • X-ray Crystallography: Refine crystal structures using SHELX software to resolve torsional ambiguities in the propylamine chain .
  • DFT Calculations: Compare optimized geometries with experimental bond lengths/angles to identify conformational flexibility .

Q. How to develop a stability-indicating HPLC method for detecting degradation products?

  • Methodological Answer:
  • Forced Degradation: Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions .
  • Column: Phenomenex Luna C8 (150 mm × 4.6 mm, 3 µm) with a gradient of 0.1% formic acid and methanol .
  • Peak Tracking: Use LC-MS to identify impurities (e.g., dehalogenated or oxidized byproducts) .

Q. What are best practices for crystallizing this compound given its structural flexibility?

  • Methodological Answer:
  • Solvent Screening: Test mixed solvents (e.g., methanol/diethyl ether) to induce slow crystallization .
  • Temperature Ramping: Gradually cool from 40°C to 4°C to improve crystal lattice formation .

Q. How to evaluate the compound’s mechanism of action using in vitro assays?

  • Methodological Answer:
  • Receptor Binding Assays: Use radiolabeled ligands (e.g., [3H]-paroxetine) to quantify affinity for serotonin/norepinephrine transporters .
  • Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

Data Contradictions and Resolution

  • Stereochemical Assignments: Discrepancies between NMR-derived configurations and X-ray data may arise due to dynamic proton exchange. Use low-temperature NMR and NOESY to validate .
  • Biological Activity Variability: Batch-to-batch impurity differences (e.g., residual solvents) can alter IC50 values. Implement rigorous QC protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride
Reactant of Route 2
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[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.